D-Xylulose 5-phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

D-Xylulose 5-phosphate in the Pentose Phosphate Pathway

D-Xylulose 5-phosphate (DXP) plays a crucial role in the pentose phosphate pathway (PPP), a metabolic pathway found in all living organisms. The PPP is an alternative pathway to glycolysis for generating energy and providing precursors for nucleotide synthesis and other important cellular processes. DXP acts as an intermediate metabolite within the PPP, being converted from ribose 5-phosphate and then further transformed into other sugars like sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate .

DXP in Regulation of Glycolysis

Recent research has revealed a broader role for DXP beyond the PPP. It has been shown to be involved in the regulation of glycolysis, the primary pathway for cellular energy production. DXP interacts with the bifunctional enzyme phosphofructokinase-2/fructose-bisphosphatase-2 (PFK2/FBPase2) . By activating protein phosphatase, DXP stimulates the dephosphorylation of PFK2/FBPase2, leading to:

- Inhibition of FBPase2 activity: This prevents the conversion of fructose 2,6-bisphosphate back to fructose 6-phosphate, a step that would ultimately decrease glycolysis.

- Activation of PFK2 activity: This promotes the phosphorylation of fructose 6-phosphate into fructose 2,6-bisphosphate, a crucial activator of glycolysis.

Therefore, DXP contributes to the upregulation of glycolysis by influencing PFK2/FBPase2 activity .

DXP and Potential Applications in Terpenoid Biosynthesis

DXP is also the starting point for the non-mevalonate pathway, an alternative pathway for the biosynthesis of terpenoids, a large and diverse class of natural products with various biological functions. This pathway is not present in animals and higher plants but is found in some bacteria and plastids (chloroplasts) of lower plants and algae .

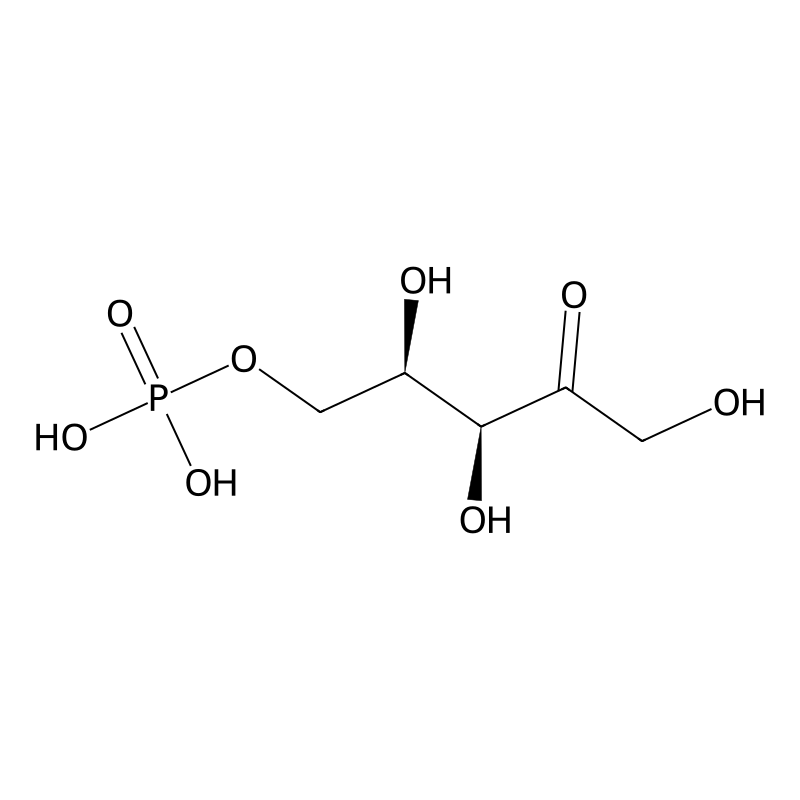

D-Xylulose 5-phosphate is a crucial intermediate in the pentose phosphate pathway, which is essential for cellular metabolism. It is a ketose sugar derived from ribulose 5-phosphate through the action of ribulose-5-phosphate epimerase. The compound has the molecular formula C₅H₁₁O₈P and is characterized by its role as a donor of two-carbon ketone groups in transketolase reactions within the non-oxidative branch of the pentose phosphate pathway. This pathway is vital for generating NADPH and ribose-5-phosphate, which are necessary for nucleotide synthesis and other biosynthetic processes .

- In the PPP: D-Xyl-5-P participates in the sugar rearrangement reactions within the PPP through its ketose structure. The two-carbon unit it donates is crucial for the synthesis of ribose-5-phosphate, a vital precursor for nucleotides [].

- Regulation of Glycolysis: D-Xyl-5-P binds to and activates the PFK2/FBPase2 enzyme, promoting glycolysis by increasing the activity of phosphofructokinase-2, an enzyme responsible for fructose-2,6-bisphosphate synthesis, a potent activator of glycolysis [].

- Transketolase Reaction: D-Xylulose 5-phosphate can react with ribose 5-phosphate to yield glyceraldehyde 3-phosphate and sedoheptulose 7-phosphate. This reaction is catalyzed by the enzyme transketolase, which facilitates the transfer of two-carbon units between sugars .

- Regulation of Glycolysis: D-Xylulose 5-phosphate activates protein phosphatase, which subsequently dephosphorylates the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase. This leads to an increase in fructose 2,6-bisphosphate levels, promoting glycolysis .

D-Xylulose 5-phosphate is not only an intermediary metabolite but also plays significant roles in regulating metabolic pathways:

- Gene Expression: Recent studies suggest that D-Xylulose 5-phosphate may influence gene expression by promoting the carbohydrate response element-binding protein (ChREBP) in the fed state, although its role compared to D-glucose 6-phosphate remains under investigation .

- Metabolic Regulation: It serves as a signaling molecule that modulates various metabolic pathways, including glycolysis and lipogenesis, thus impacting energy homeostasis within cells .

D-Xylulose 5-phosphate can be synthesized through several methods:

- From Ribulose 5-Phosphate: The primary method involves the epimerization of ribulose 5-phosphate to form D-xylulose 5-phosphate, catalyzed by ribulose-5-phosphate epimerase .

- Biochemical Pathways: It can also be synthesized from xylose via phosphorylation, facilitating its entry into the pentose phosphate pathway .

D-Xylulose 5-phosphate has several applications in biochemistry and medicine:

- Metabolic Studies: It serves as a model compound for studying metabolic pathways and enzyme kinetics.

- Biotechnology: Understanding its role can aid in developing strategies for metabolic engineering in microorganisms to enhance production of biofuels and biochemicals .

Research on D-Xylulose 5-phosphate interactions focuses on its regulatory effects on various enzymes and metabolic pathways:

- Enzyme Regulation: Studies indicate that it interacts with multiple enzymes involved in carbohydrate metabolism, including phosphofructokinase-2/fructose-2,6-bisphosphatase and transketolase, influencing their activity and thus cellular metabolism .

- Metabolite Interactions: Its interactions with other metabolites like glucose and fructose highlight its importance in maintaining metabolic balance within cells.

D-Xylulose 5-phosphate shares structural and functional similarities with several other compounds involved in carbohydrate metabolism. Here are some notable examples:

| Compound Name | Structure Type | Key Role |

|---|---|---|

| D-Ribulose 5-phosphate | Pentose phosphate | Precursor for D-Xylulose 5-phosphate |

| D-Fructose 6-phosphate | Hexose phosphate | Central role in glycolysis |

| D-Glucose 6-phosphate | Hexose phosphate | Key regulator of glycolysis |

| D-Glyceraldehyde 3-phosphate | Triose | Intermediate in glycolysis |

Uniqueness of D-Xylulose 5-Phosphate

D-Xylulose 5-phosphate is unique due to its specific role in the non-oxidative branch of the pentose phosphate pathway, where it acts as a two-carbon donor in transketolase reactions. Unlike other similar compounds, it also plays a significant regulatory role in glycolysis through its interaction with bifunctional enzymes.

Natural Biosynthetic Routes in Prokaryotic Systems

Prokaryotic organisms employ sophisticated enzymatic machinery for the biosynthesis of D-xylulose 5-phosphate through the methylerythritol phosphate pathway, also known as the 1-deoxy-D-xylulose 5-phosphate pathway [1]. This alternative non-mevalonate route serves as the primary mechanism for isoprenoid precursor synthesis in most bacteria and represents a fundamental metabolic process distinct from eukaryotic systems [3].

The initial and rate-limiting step involves 1-deoxy-D-xylulose-5-phosphate synthase, a thiamine diphosphate-dependent enzyme that catalyzes the condensation of pyruvate and glyceraldehyde 3-phosphate [15]. In Escherichia coli, this enzyme demonstrates specific kinetic parameters with Michaelis-Menten constants of 0.5 millimolar for pyruvate and 0.75 millimolar for glyceraldehyde 3-phosphate [7]. The enzyme requires thiamine diphosphate as a cofactor and divalent cations such as magnesium or manganese for optimal activity [3].

Streptomyces species strain CL190 provides an exemplary model of prokaryotic D-xylulose 5-phosphate biosynthesis [7]. The 1-deoxy-D-xylulose-5-phosphate synthase from this organism consists of 631 amino acid residues with a predicted molecular mass of 68 kilodaltons [7]. The recombinant enzyme exhibits optimal activity at pH 9.0 with a maximum velocity of 370 units per milligram of protein [7]. The enzyme functions as a homodimer with an estimated molecular mass of 130 kilodaltons when analyzed by gel filtration chromatography [7].

The subsequent enzymatic step involves 1-deoxy-D-xylulose 5-phosphate reductoisomerase, which catalyzes the formation of 2-C-methyl-D-erythritol 4-phosphate from 1-deoxy-D-xylulose 5-phosphate through intramolecular rearrangement and reduction [3]. This enzyme requires nicotinamide adenine dinucleotide phosphate as a reducing agent and demonstrates significantly higher catalytic efficiency compared to the initial synthase enzyme [7].

Multiple prokaryotic species have been characterized for their D-xylulose 5-phosphate biosynthetic capabilities [8]. Bacillus subtilis and Synechocystis species possess functional 1-deoxy-D-xylulose-5-phosphate synthase enzymes that, when expressed in Escherichia coli engineered for lycopene production, result in elevated levels of both lycopene and ubiquinone-8 [8]. These findings demonstrate the universal importance of this pathway across diverse prokaryotic lineages [8].

Table 1: Prokaryotic D-Xylulose 5-phosphate Biosynthesis Systems

| Organism | Enzyme Characteristics | Kinetic Parameters | Optimal Conditions |

|---|---|---|---|

| Escherichia coli | 1-deoxy-D-xylulose-5-phosphate synthase, DXP reductoisomerase | Pyruvate: 0.5 mM, GAP: 0.75 mM [7] | pH 9.0, Mg²⁺ or Mn²⁺ required [7] |

| Streptomyces sp. CL190 | DXP synthase (631 amino acids, 68 kDa) | Pyruvate: 0.5 mM, GAP: 0.75 mM [7] | pH 9.0, 37°C, Vmax 370 U/mg [7] |

| Bacillus subtilis | DXP synthase | Not specified | Enhanced lycopene production [8] |

| Synechocystis sp. | DXP synthase | Not specified | Enhanced ubiquinone synthesis [8] |

Eukaryotic Production Through Pentose Phosphate Pathway

Eukaryotic cells synthesize D-xylulose 5-phosphate through the pentose phosphate pathway, which operates in parallel to glycolysis and serves essential anabolic functions [16]. This pathway generates reducing equivalents in the form of nicotinamide adenine dinucleotide phosphate and produces pentose sugars required for nucleotide biosynthesis [17].

The non-oxidative branch of the pentose phosphate pathway contains the key enzymatic machinery for D-xylulose 5-phosphate formation [16]. Ribulose-5-phosphate 3-epimerase catalyzes the reversible interconversion between D-ribulose 5-phosphate and D-xylulose 5-phosphate [19]. This metalloprotein requires metal cofactors for activity and demonstrates a distinctive reaction mechanism involving the formation of an enediolate intermediate [19].

In Saccharomyces cerevisiae, the ribulose-5-phosphate 3-epimerase enzyme is encoded by the RPE1 gene and functions as a critical component of carbohydrate metabolism [18]. The enzyme participates in both the Calvin cycle within plastids and the cytosolic pentose phosphate pathway, demonstrating the dual localization and function of this enzymatic activity [19].

D-xylulose 5-phosphate serves as a donor substrate in transketolase reactions within the non-oxidative pentose phosphate pathway [20]. Transketolase catalyzes the transfer of a two-carbon glycolaldehyde residue from D-xylulose 5-phosphate to aldose acceptors, producing various sugar phosphates essential for biosynthetic processes [26]. In yeast systems, transketolase demonstrates specific activity levels of 80-100 units per milligram of protein and requires thiamine diphosphate and magnesium as cofactors [18].

The pentose phosphate pathway exhibits sophisticated regulatory mechanisms that control D-xylulose 5-phosphate formation and utilization [16]. The pathway can supply glycolysis with intermediates derived from ribose 5-phosphate or vice versa, depending on cellular metabolic demands [16]. This bidirectional flux capability enables cells to adapt to varying requirements for energy production and biosynthetic precursors [16].

Table 2: Eukaryotic D-Xylulose 5-phosphate Production Systems

| System Component | Enzyme Source | Function | Regulatory Features |

|---|---|---|---|

| Ribulose-5-phosphate 3-epimerase | Saccharomyces cerevisiae RPE1 | Reversible epimerization [19] | Metal cofactor dependent [19] |

| Transketolase | Yeast TKL1/TKL2 | Two-carbon transfer reactions [18] | TPP and Mg²⁺ requirements [18] |

| Pentose phosphate pathway | Cytosolic enzymes | NADPH generation [16] | Bidirectional flux control [16] |

| Phosphopentose epimerase | Multiple organisms | Calvin cycle participation [19] | Dual cellular localization [19] |

Synthetic Enzymatic Cascades for In Vitro Production

Synthetic biology approaches have enabled the development of efficient enzymatic cascades for D-xylulose 5-phosphate production outside cellular environments [2]. These systems circumvent the limitations of traditional fermentation methods, which cannot effectively produce negatively charged sugar phosphates due to membrane impermeability constraints [2].

A minimized two-enzyme cascade represents the most efficient synthetic approach for D-xylulose 5-phosphate biosynthesis [2]. This system employs xylose isomerase and xylulokinase to convert D-xylose and polyphosphate directly to D-xylulose 5-phosphate [2]. The xylulokinase from the hyperthermophilic bacterium Thermotoga maritima demonstrates promiscuous activity on polyphosphate, enabling the elimination of a separate polyphosphate kinase enzyme [2].

The Thermotoga maritima xylulokinase exhibits remarkable thermal stability with an optimal temperature of 85 degrees Celsius [32]. Under suboptimal conditions at 60 degrees Celsius, the enzyme demonstrates a catalytic rate constant of 83 per second with Michaelis-Menten constants of 1.24 millimolar for xylulose and 0.71 millimolar for adenosine triphosphate [32]. This enzyme retains 41 percent of its specific activity when utilizing polyphosphate compared to adenosine triphosphate [32].

Optimization studies have determined optimal reaction conditions for the two-enzyme cascade system [2]. The system produces 32 millimolar D-xylulose 5-phosphate from 50 millimolar xylose and polyphosphate after 36 hours at 45 degrees Celsius [2]. This represents a 64 percent conversion efficiency, demonstrating the practical feasibility of synthetic enzymatic production [2].

A three-enzyme alternative system incorporates an additional polyphosphate kinase for adenosine triphosphate regeneration [2]. However, comparative studies demonstrate that the two-enzyme system achieves superior D-xylulose 5-phosphate production levels [2]. The enhanced performance of the minimized system results from reduced enzyme competition and simplified reaction kinetics [2].

Table 3: Synthetic Enzymatic Cascade Performance

| System Configuration | Substrate Inputs | Product Yield | Reaction Conditions | Efficiency Metrics |

|---|---|---|---|---|

| Two-enzyme cascade | D-xylose, Polyphosphate | 32 mM from 50 mM xylose [2] | 45°C, 36 h [2] | 64% conversion [2] |

| Three-enzyme cascade | D-xylose, Polyphosphate, ATP | Lower than two-enzyme [2] | 45°C, longer duration [2] | Reduced efficiency [2] |

| Thermotoga maritima system | Xylulose, Polyphosphate | 41% activity vs ATP [32] | 85°C optimal [32] | High thermostability [32] |

| Optimized conditions | Various substrates | Variable yields | Temperature dependent | Process optimization [2] |

Polyphosphate-Mediated ATP Regeneration Systems

Polyphosphate-based adenosine triphosphate regeneration systems provide cost-effective alternatives to conventional phosphate donors for enzymatic D-xylulose 5-phosphate synthesis [29]. These systems utilize inorganic polyphosphate as a stable, inexpensive phosphoryl donor that offers significant economic advantages over traditional regeneration substrates [30].

The polyphosphate kinase from an unclassified Erysipelotrichaceae bacterium, designated PPK12, demonstrates exceptional performance in adenosine triphosphate regeneration applications [29]. This enzyme exhibits enhanced expression levels, superior adenosine triphosphate formation rates, and remarkable tolerance to polyphosphate concentrations [29]. PPK12 maintains stability under various harsh reaction conditions, making it suitable for industrial-scale biocatalytic processes [29].

Sulfurovum lithotrophicum polyphosphate kinase represents another highly effective regeneration enzyme with broad pH tolerance [12]. This enzyme operates efficiently across pH ranges from 4.0 to 9.0 and demonstrates exceptional thermal stability with a half-life exceeding 155.6 hours at 45 degrees Celsius [12]. When coupled with adenosine kinase, this system achieves adenosine triphosphate yields of 76.0 percent from 10 millimolar adenosine substrate [12].

The polyphosphate-adenosine monophosphate phosphotransferase system coupled with polyphosphate kinase provides an alternative regeneration approach [30]. This system regenerates adenosine triphosphate 39.8 times from adenosine monophosphate using polyphosphate as the phosphoryl donor [30]. The reaction requires optimization of magnesium ion concentration to 24 millimolar in the presence of 30 millimolar polyphosphate to prevent enzyme inhibition [30].

A specialized system utilizing polyphosphate-adenosine monophosphate phosphotransferase from Acinetobacter johnsonii strain 210A demonstrates specific substrate recognition [33]. This enzyme efficiently phosphorylates adenosine monophosphate and 2-prime-deoxyadenosine monophosphate but shows negligible activity toward other nucleoside monophosphates [33]. The enzyme exhibits a Michaelis-Menten constant of 0.26 millimolar for adenosine monophosphate and 0.8 micromolar for polyphosphate [33].

Table 4: Polyphosphate-Mediated ATP Regeneration Systems

| System Type | Enzyme Source | Substrate Specificity | Performance Metrics | Cost Advantages |

|---|---|---|---|---|

| PPK12 System | Erysipelotrichaceae bacterium | AMP + Polyphosphate [29] | Multigram-scale synthesis [29] | Low-cost polyphosphate [29] |

| SlPPK System | Sulfurovum lithotrophicum | ADP + Polyphosphate [12] | 76.0% yield from adenosine [12] | Cost-effective scaling [12] |

| PAP-PPK System | Multiple enzymes | AMP + Polyphosphate [30] | 39.8× regeneration cycles [30] | 10-fold cheaper than PEP [30] |

| PPT-AdK System | Acinetobacter johnsonii | AMP + Polyphosphate [33] | Sustained enzyme activity [33] | Stable, inexpensive substrates [33] |

The economic advantages of polyphosphate-based systems are substantial compared to conventional adenosine triphosphate regeneration methods [33]. Polyphosphate costs approximately ten-fold less than phosphoenolpyruvate, the standard phosphoryl donor in commercial systems [33]. Additionally, polyphosphate demonstrates superior stability compared to acetyl phosphate, which has a half-life of only 21 hours at 25 degrees Celsius and pH 7 [33].

D-Xylulose 5-phosphate occupies a strategically important position within the non-oxidative branch of the pentose phosphate pathway, serving as both a product and substrate in multiple enzymatic transformations that interconnect carbohydrate metabolism [2]. The compound functions as a key intermediate that bridges the oxidative and non-oxidative phases of the pathway, enabling cells to maintain metabolic flexibility under varying physiological conditions [3] [4].

The biosynthesis of D-xylulose 5-phosphate occurs primarily through the action of ribulose-5-phosphate 3-epimerase, which catalyzes the reversible epimerization of D-ribulose 5-phosphate at the C3 position [4]. This iron-dependent enzyme demonstrates higher substrate affinity for D-xylulose 5-phosphate (Km approximately 2-3 millimolar) compared to D-ribulose 5-phosphate (Km approximately 3 millimolar), suggesting that the equilibrium favors D-xylulose 5-phosphate formation under physiological conditions [4]. The enzyme utilizes ferrous iron (Fe²⁺) as a cofactor, with structural studies revealing an octahedrally coordinated metal ion buried within the active site [4].

The non-oxidative pentose phosphate pathway reactions involving D-xylulose 5-phosphate demonstrate remarkable metabolic efficiency through near-equilibrium conditions maintained by participating enzymes [5] [6]. Ribose-5-phosphate isomerase facilitates the interconversion between ribose 5-phosphate and ribulose 5-phosphate, while ribulose-5-phosphate 3-epimerase subsequently converts ribulose 5-phosphate to D-xylulose 5-phosphate [7] [6]. This enzymatic network ensures that pentose phosphates can be rapidly redistributed according to cellular demands for nucleotide biosynthesis, amino acid synthesis, or energy production [8].

The pathway's reversible nature allows D-xylulose 5-phosphate to serve dual metabolic functions. During anabolic states, the compound provides ribose 5-phosphate precursors essential for nucleotide biosynthesis and nucleic acid formation [6] [8]. Conversely, during catabolic conditions, D-xylulose 5-phosphate can be converted through glycolytic intermediates to support energy production, demonstrating the pathway's adaptive capacity to cellular energy status [9].

Recent metabolic flux studies have revealed that the non-oxidative branch exhibits significant regulatory control over overall pentose phosphate pathway activity [9] [10]. The pathway's enzymes display cooperative regulation, with substrate availability and allosteric effectors influencing the distribution of carbon flux between different metabolic routes [11]. This regulatory network ensures optimal utilization of glucose-derived carbon while maintaining essential metabolite pools for biosynthetic processes.

Transketolase-Mediated Carbon Transfer Mechanisms

Transketolase represents the central enzymatic component facilitating D-xylulose 5-phosphate utilization in carbon transfer reactions that fundamentally reshape the cellular carbon skeleton [12] [13]. This thiamine diphosphate-dependent enzyme catalyzes the transfer of two-carbon ketol units from D-xylulose 5-phosphate to aldose acceptors, enabling the synthesis of higher-order sugar phosphates essential for metabolic interconnection [14] [15].

The enzymatic mechanism proceeds through formation of a covalent dihydroxyethyl-thiamine diphosphate intermediate, which represents a stabilized carbanion species capable of nucleophilic attack on aldose substrates [16] [13]. Structural studies of human transketolase reveal that the enzyme adopts a homodimeric configuration with active sites located at the subunit interface, facilitating coordinated catalysis through half-of-the-sites reactivity [14] [17]. The thiamine diphosphate cofactor undergoes conformational changes during catalysis, with the thiazole ring adopting different orientational states to accommodate substrate binding and product release [18].

Two primary transketolase reactions involve D-xylulose 5-phosphate as the ketol donor. The first reaction transfers a two-carbon unit from D-xylulose 5-phosphate to ribose 5-phosphate, generating sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate [12] [13]. This transformation is particularly significant as it produces sedoheptulose 7-phosphate, a seven-carbon sugar that serves as substrate for subsequent carbon rearrangement reactions. The second transketolase reaction utilizes D-xylulose 5-phosphate and erythrose 4-phosphate to produce fructose 6-phosphate and glyceraldehyde 3-phosphate [12], directly connecting pentose phosphate pathway intermediates with glycolytic substrates.

Recent mechanistic investigations have provided evidence for a diradical mechanism in transketolase catalysis, challenging traditional electron-pair transfer models [16]. High-resolution crystallographic studies coupled with electron paramagnetic resonance spectroscopy suggest that thiamine diphosphate can adopt radical character during catalysis, facilitating carbon-carbon bond cleavage through single-electron transfer processes [16]. This mechanism potentially explains the enzyme's remarkable efficiency in carbon-carbon bond formation and its ability to accommodate diverse substrate structures.

The kinetic properties of transketolase demonstrate substrate cooperativity and allosteric regulation that extends beyond simple Michaelis-Menten behavior [17]. Human transketolase exhibits two distinct kinetic species with different substrate affinities, suggesting that the enzyme exists in multiple conformational states that respond differentially to substrate availability and cellular conditions [17]. This regulatory complexity enables fine-tuned control over carbon flux distribution within the pentose phosphate pathway network.

Transketolase also displays substrate inhibition at elevated D-xylulose 5-phosphate concentrations, providing a metabolic safety mechanism that prevents excessive carbon drain from the pentose phosphate pathway [19] [17]. This inhibition may explain the saturation kinetics observed in high-flux metabolic states and contributes to the overall homeostatic regulation of cellular carbon metabolism.

Regulatory Functions in Glycolytic Flux Control

D-Xylulose 5-phosphate functions as a critical metabolic signal that coordinates glycolytic activity through multiple regulatory mechanisms, establishing direct links between carbohydrate abundance and energy metabolism [3] [20]. The compound serves as an allosteric activator of protein phosphatase 2A, a central regulatory enzyme that orchestrates the phosphorylation state of key glycolytic control points [20] [21].

The activation of protein phosphatase 2A by D-xylulose 5-phosphate represents a unique regulatory mechanism wherein a metabolic intermediate directly modulates phosphatase activity [20]. This activation occurs at physiologically relevant concentrations, suggesting that D-xylulose 5-phosphate functions as an endogenous metabolic sensor that responds to carbohydrate flux through the pentose phosphate pathway [20] [22]. The activated protein phosphatase 2A subsequently targets the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase-2, catalyzing its dephosphorylation and altering its enzymatic activities [3] [20].

The dephosphorylation of phosphofructokinase-2/fructose-2,6-bisphosphatase-2 results in enhanced phosphofructokinase-2 activity and decreased fructose-2,6-bisphosphatase-2 activity [3] [20]. This metabolic switch increases the cellular concentration of fructose 2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1, the rate-limiting enzyme of glycolysis [3] [2]. Through this regulatory cascade, D-xylulose 5-phosphate effectively coordinates the upregulation of glycolytic flux in response to increased glucose availability and pentose phosphate pathway activity.

The regulatory influence of D-xylulose 5-phosphate extends to transcriptional control mechanisms affecting long-term metabolic adaptation [2] [20]. The compound has been implicated in the activation of carbohydrate response element-binding protein, a transcription factor that regulates the expression of glycolytic and lipogenic enzymes [3] [2]. However, recent studies suggest that glucose 6-phosphate may be the primary activator of this transcriptional pathway, with D-xylulose 5-phosphate playing a supporting role in metabolic coordination [2].

The integration of D-xylulose 5-phosphate signaling with glycolytic control demonstrates the sophisticated nature of metabolic regulation in mammalian cells [20] [11]. This regulatory network enables cells to coordinate carbohydrate utilization across multiple pathways, ensuring optimal energy production while maintaining biosynthetic capacity for growth and repair processes [9]. The rapid response kinetics of this system allow cells to adapt quickly to changing nutritional conditions and metabolic demands.

Studies in hepatocytes have demonstrated that D-xylulose 5-phosphate-mediated regulation plays a particularly important role in liver metabolism, where glycolytic and gluconeogenic fluxes must be carefully balanced [3] [20]. The compound's regulatory effects are most pronounced during fed states when glucose availability is high, suggesting that this mechanism primarily functions to promote glucose utilization rather than glucose conservation [22].

Interpathway Communication with Methylerythritol Phosphate Pathway

D-Xylulose 5-phosphate establishes important metabolic connections with the methylerythritol phosphate pathway through shared phosphate metabolism and regulatory cross-talk, particularly in plastid-containing organisms and certain bacterial systems [23] [24]. While D-xylulose 5-phosphate does not directly participate in methylerythritol phosphate pathway reactions, the pathways share common metabolic precursors and exhibit coordinated regulation under specific physiological conditions [25] [26].

The methylerythritol phosphate pathway initiates with 1-deoxy-D-xylulose 5-phosphate, synthesized from pyruvate and glyceraldehyde 3-phosphate by 1-deoxy-D-xylulose 5-phosphate synthase [23] [27]. This thiamine diphosphate-dependent enzyme represents the rate-limiting step in isoprenoid biosynthesis and exhibits significant regulatory complexity through feedback inhibition mechanisms [23] [28]. The enzyme is subject to competitive inhibition by isopentenyl diphosphate and dimethylallyl diphosphate, the final products of the methylerythritol phosphate pathway, with inhibition constants of approximately 65-81 micromolar [23].

Structural and biochemical studies have revealed that 1-deoxy-D-xylulose 5-phosphate synthase exists in multiple conformational states that respond to substrate availability and product accumulation [29] [30]. The enzyme demonstrates substrate inhibition at elevated concentrations, providing a metabolic mechanism to prevent excessive carbon drain toward isoprenoid biosynthesis [23]. This regulatory behavior parallels similar inhibition patterns observed with enzymes metabolizing D-xylulose 5-phosphate, suggesting common evolutionary strategies for metabolic flux control.

The methylerythritol phosphate pathway produces essential isoprenoid precursors including isopentenyl diphosphate and dimethylallyl diphosphate, which serve as building blocks for diverse biological molecules ranging from cholesterol and steroid hormones to prenylated proteins and quinone cofactors [24] [25]. In plant chloroplasts, this pathway supports the biosynthesis of carotenoids, chlorophyll side chains, and plastoquinone, molecules essential for photosynthetic function [24].

Recent research has identified novel synthetic pathways that directly connect D-xylulose 5-phosphate metabolism to methylerythritol phosphate pathway intermediates [26]. Engineered bacterial systems have been developed that utilize D-xylulose 5-phosphate as a precursor for 1-deoxy-D-xylulose 5-phosphate synthesis, bypassing the traditional pyruvate plus glyceraldehyde 3-phosphate condensation reaction [26]. These alternative pathways demonstrate improved carbon economy and theoretical yields, particularly when xylose-containing feedstocks are utilized [26].

The interpathway connections become particularly significant during stress conditions when cells must rapidly adjust isoprenoid biosynthesis to maintain membrane integrity and antioxidant capacity [23] [24]. Under oxidative stress conditions, both the pentose phosphate pathway and methylerythritol phosphate pathway can be coordinately upregulated to provide reducing equivalents and protective molecules [9]. This metabolic coordination ensures cellular survival during periods of environmental challenge.

Physical Description

XLogP3

Wikipedia

Xylulose 5-phosphate